Product packaging for Flunixin(1-)(Cat. No.:)

Flunixin(1-)

Cat. No.: B1261684
M. Wt: 295.24 g/mol
InChI Key: NOOCSNJCXJYGPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Flunixin(1-) is the major, pharmacologically active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Flunixin. As a carboxylic acid anion, it is formed in vivo by the deprotonation of the parent compound. Flunixin and its metabolites are extensively studied in veterinary medicine, particularly in food-producing animals like cattle and swine. Researchers utilize Flunixin(1-) primarily as a certified reference standard for analytical chemistry applications. Its main research value lies in the development and validation of sensitive detection methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify drug residues in biological matrices like plasma, urine, and tissue. This is critical for pharmacokinetic studies, withdrawal time determination, and ensuring food safety compliance. The mechanism of action for the pharmacologically active form involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key in the prostaglandin biosynthesis pathway. This inhibition leads to the observed analgesic, antipyretic, and anti-inflammatory effects of the parent drug. The pure Flunixin(1-) anion standard enables precise calibration and quality control in these assays, ensuring accurate monitoring of drug metabolism and depletion profiles. The compound is characterized by its molecular formula C14H10F3N2O2- and a molecular weight of 295.24 g/mol. It is supplied with comprehensive analytical data, including Certificate of Analysis (CoA) with lot-specific purity, to guarantee reliability for demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10F3N2O2- B1261684 Flunixin(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10F3N2O2-

Molecular Weight

295.24 g/mol

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate

InChI

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/p-1

InChI Key

NOOCSNJCXJYGPE-UHFFFAOYSA-M

SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Flunixin

Classical Synthesis Approaches to Flunixin (B1672893)

The traditional synthesis of Flunixin is primarily achieved through an Ullmann condensation reaction. wikipedia.orgslideshare.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.orgnih.gov

High-Temperature and Solvent-Based Methods

Early methods for synthesizing Flunixin involved the reaction of 2-chloronicotinic acid or its ethyl ester with 2-methyl-3-trifluoromethylaniline at elevated temperatures. google.comd-nb.info These reactions often required high-boiling point and toxic solvents like xylene or were conducted under solvent-free conditions at very high temperatures (200 °C). google.comgoogle.com

For instance, one reported method involves heating 2-methyl-3-trifluoromethylaniline and 2-chloronicotinic acid ethyl ester at 200°C or refluxing in xylene, followed by hydrolysis, which resulted in yields between 43.2% and 58.5%. google.com Another approach utilized ethylene (B1197577) glycol as a solvent, with the reaction proceeding at 165°C for 6 hours, followed by hydrolysis, to give a total yield of 77.4%. google.com

A common issue with these classical methods is the need for harsh reaction conditions, long reaction times, and the use of excess, often costly, reactants. d-nb.infogoogle.com For example, a process using water as a solvent and p-toluenesulfonic acid as a catalyst required refluxing for over 24 hours to achieve an 83% yield. google.comgoogle.com These conditions not only present challenges for industrial-scale production but also raise environmental concerns due to the use of toxic solvents and high energy consumption. d-nb.info

Table 1: Comparison of Classical Synthesis Methods for Flunixin

ReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2-methyl-3-trifluoromethylaniline + 2-chloronicotinic acid ethyl esterXyleneNoneRefluxNot Specified43.2 - 58.5 google.com
2-methyl-3-trifluoromethylaniline + 2-chloronicotinic acid ethyl esterNoneNone200Not Specified43.2 - 58.5 google.com
2-methyl-3-trifluoromethylaniline + 2-chloronicotinic acid ethyl esterEthylene GlycolNone165677.4 google.com
2-methyl-3-trifluoromethylaniline + 2-chloronicotinic acidWaterp-toluenesulfonic acid100>2483 google.comgoogle.com
2-methyl-3-(trifluoromethyl)aniline + 2-chloronicotinic acidWaterp-toluenesulfonic acid-hydrate98-10520Not Specified patsnap.com

Green Chemistry Approaches in Flunixin Synthesis

In response to the drawbacks of classical methods, green chemistry principles have been applied to the synthesis of Flunixin. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Protocols

A significant advancement in the green synthesis of Flunixin is the development of solvent-free reaction protocols. d-nb.inforesearchgate.netnih.gov These methods are not only environmentally friendly but also offer advantages such as high reaction rates due to increased reactant concentration, simpler work-up procedures, and cleaner product formation. d-nb.info

One such protocol involves the reaction of 2-methyl-3-trifluoromethylaniline with 2-chloronicotinic acid in the absence of a solvent, which has been shown to be a viable and efficient alternative. d-nb.inforesearchgate.netnih.gov The "best solvent is no solvent" principle is a key driver in this area of research. d-nb.infonih.gov

Catalysis in Flunixin Synthesis

The use of catalysts is central to many green synthetic routes for Flunixin, enabling reactions to proceed under milder conditions with higher efficiency.

Boric acid has emerged as an effective, inexpensive, and environmentally friendly catalyst for the synthesis of Flunixin. d-nb.infogoogle.comresearchgate.net It facilitates the reaction between 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline, often under solvent-free conditions. d-nb.inforesearchgate.netnih.gov

In a typical procedure, the reactants are heated together with a catalytic amount of boric acid. d-nb.inforesearchgate.net Optimization studies have shown that a reaction temperature of 120°C under solvent-free conditions provides the best yield. nih.gov One method reports a yield as high as 95% with a purity of 99.9% when using boric acid as a catalyst in water, with a reaction time of 8-10 hours at 90°C. google.com This represents a significant improvement over traditional methods that require much longer reaction times and higher temperatures. google.com The use of boric acid also reduces the required amount of the aniline (B41778) reactant, thereby lowering costs. google.com

Table 2: Boric Acid Catalyzed Synthesis of Flunixin

Reactants Molar Ratio (Aniline:Acid)SolventCatalyst AmountTemperature (°C)Time (h)Yield (%)Reference
2:1Solvent-free30 mol%120Not SpecifiedExcellent nih.gov
1.05:1Water0.1-0.3 molar eq. of acid908-1095 google.com

Perfluorinated sulfonic acid resins, such as Nafion-H, have also been successfully employed as recyclable, solid acid catalysts for Flunixin synthesis. google.comarkat-usa.org These resins are known for their high thermal stability and strong acidity, making them effective catalysts for a variety of organic transformations. arkat-usa.org

A patented method describes the reaction of 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline in water, catalyzed by a perfluorinated sulfonic acid resin. google.com This process is fast, with a reaction time of about 2.5 hours at a relatively low temperature of 65-70°C, and achieves a high yield of up to 97%. google.com A key advantage of this method is that the catalyst is heterogeneous and can be recovered and reused, which adds to the economic and environmental benefits of the process. google.com The use of this catalyst also mitigates the need for an excess of the aniline reactant, reducing production costs and simplifying downstream processing. google.com

Table 3: Perfluorinated Sulfonic Acid Resin Catalyzed Synthesis of Flunixin

Reactants Molar Ratio (Acid:Aniline)SolventCatalyst AmountTemperature (°C)Time (h)Yield (%)Reference
1.05:1Water1% by weight of aniline65-702.597 google.com
Copper Powder Catalysis

The synthesis of flunixin, which is chemically known as 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinic acid, can be achieved through a copper-catalyzed C-N cross-coupling reaction. This method falls under the category of Ullmann condensations, specifically a Goldberg-type reaction, which involves the formation of an aryl-amine bond. wikipedia.org In this reaction, 2-chloronicotinic acid is coupled with 2-methyl-3-trifluoromethylaniline in the presence of a copper catalyst.

Traditionally, Ullmann reactions utilize copper powder, often activated, to facilitate the coupling of an aryl halide with a nucleophile. wikipedia.org These reactions typically require high temperatures, often exceeding 150-200°C, and are frequently carried out in high-boiling polar solvents such as dimethylformamide (DMF) or nitrobenzene. wikipedia.orgorganic-chemistry.org The general mechanism is believed to involve the formation of a copper(I) species from the copper powder, which then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the amine, followed by reductive elimination to yield the coupled product and regenerate the copper catalyst. byjus.com

While specific literature detailing a high-yield synthesis of flunixin using solely copper powder as the catalyst is not extensively documented in recent studies, the principles of the Ullmann condensation provide a foundational method for its synthesis. Some patented methods have disclosed the use of copper-based catalysts, such as cupric oxide in conjunction with other catalysts like p-toluenesulfonic acid, to achieve the desired transformation. researchgate.net The classic approach, however, relies on the direct use of copper powder. A related solvent-free Ullmann coupling reaction has been demonstrated for the synthesis of 2,2'-dinitrobiphenyl, where 1-iodo-2-nitrobenzene (B31338) was heated with copper powder and sand at high temperatures for a short duration. rsc.org This suggests that a similar solvent-free approach could potentially be applied to the synthesis of flunixin.

Optimization of Reaction Conditions and Yields

The efficiency and yield of flunixin synthesis are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reactant stoichiometry. Several studies have focused on optimizing these parameters to develop more sustainable and industrially viable processes.

One approach to optimization involves the use of alternative catalysts to the traditional copper-based systems. For instance, a simple and efficient solvent-free protocol for the synthesis of flunixin has been developed using boric acid as a catalyst. wikipedia.orgmdpi.com In this method, the optimal conditions were found to be a 2:1 molar ratio of 2-methyl-3-trifluoromethylaniline to 2-chloronicotinic acid, heated at 120°C in the presence of 30 mol% of boric acid. wikipedia.orgmdpi.com This procedure resulted in excellent yields and was successfully scaled up to produce 30 grams of flunixin, although the reaction time increased slightly. mdpi.com

Another study focused on the use of a perfluorinated sulfonic acid resin as a recyclable catalyst. ehu.es This method demonstrated a high conversion rate and a yield of up to 97% for the synthesis of flunixin. ehu.es The optimized conditions for this reaction were a temperature of 65-70°C and a reaction time of 2.5 hours in water. ehu.es

The choice of solvent also plays a crucial role. While some methods utilize high-boiling solvents like xylene or ethylene glycol, recent efforts have shifted towards greener alternatives or solvent-free conditions to reduce environmental impact and simplify work-up procedures. wikipedia.orgmdpi.com The reactant ratio is another critical factor, with studies showing that a 2:1 molar ratio of the aniline to the nicotinic acid derivative often provides the best yields, as an excess of the aniline component can drive the reaction to completion. wikipedia.orgmdpi.com

The following table summarizes the optimization of reaction conditions for the synthesis of flunixin using boric acid as a catalyst. wikipedia.orgmdpi.com

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H₃BO₃ (30)WaterReflux2465
2H₃BO₃ (30)Ethanol (B145695)Reflux2450
3H₃BO₃ (30)TolueneReflux2445
4H₃BO₃ (30)Solvent-free802470
5H₃BO₃ (30)Solvent-free1002485
6H₃BO₃ (30)Solvent-free120296
7H₃BO₃ (30)Solvent-free1501.590
8NoneSolvent-free12024Trace

Data sourced from Yarhosseini et al. (2017). wikipedia.orgmdpi.com

Synthesis of Flunixin Derivatives and Structural Analogues

2-(Arylamino)nicotinic Acid Derivatives

The synthetic methodologies developed for flunixin can be extended to produce a variety of structural analogues, specifically other 2-(arylamino)nicotinic acid derivatives. wikipedia.orgmdpi.com These compounds are of interest as they may exhibit their own unique pharmacological activities. The general synthesis involves the reaction of 2-chloronicotinic acid with different substituted anilines.

Using the boric acid-catalyzed, solvent-free method described previously, a series of 2-(arylamino)nicotinic acid derivatives have been synthesized in good yields and short reaction times. wikipedia.orgmdpi.com This approach has proven to be versatile for a range of anilines bearing both electron-donating and electron-withdrawing substituents.

Another environmentally friendly method for the synthesis of these derivatives utilizes microwave irradiation in water with potassium carbonate as the base, eliminating the need for a catalyst. google.com This procedure has been successfully applied to a variety of primary aromatic amines, yielding the corresponding 2-(arylamino)nicotinic acids in short reaction times (15–120 minutes) with good to excellent yields.

The following table presents a selection of 2-(arylamino)nicotinic acid derivatives synthesized using the boric acid-catalyzed method. wikipedia.orgmdpi.com

EntryAniline DerivativeProductTime (h)Yield (%)
1Aniline2-(Phenylamino)nicotinic acid294
24-Chloroaniline2-((4-Chlorophenyl)amino)nicotinic acid2.592
34-Methoxyaniline2-((4-Methoxyphenyl)amino)nicotinic acid295
43-Chloroaniline2-((3-Chlorophenyl)amino)nicotinic acid2.590

Data sourced from Yarhosseini et al. (2017). wikipedia.orgmdpi.com

Salt Formation with N-Methyl-D-Glucamine (Flunixin Meglumine)

Flunixin is often administered as its meglumine (B1676163) salt, flunixin meglumine, to enhance its aqueous solubility. mdpi.com The synthesis of flunixin meglumine is a straightforward acid-base reaction where the carboxylic acid group of flunixin reacts with the basic amine group of N-methyl-D-glucamine (meglumine). byjus.comrsc.orgmdpi.com

The reaction is typically carried out by dissolving flunixin and a slight molar excess of N-methyl-D-glucamine in a suitable alcohol solvent, such as isopropanol (B130326) or ethanol. byjus.comresearchgate.netrsc.orgmdpi.com The mixture is heated to reflux to ensure complete dissolution and reaction. byjus.comresearchgate.netrsc.org Upon cooling, the flunixin meglumine salt precipitates out of the solution and can be isolated by filtration, washed with a cold solvent, and dried. byjus.comrsc.org Yields for this salt formation step are generally high, often exceeding 90%. byjus.comresearchgate.net

Optimization studies for the synthesis of flunixin meglumine have shown that refluxing in ethanol provides excellent results. wikipedia.orgmdpi.com A typical procedure involves reacting equimolar amounts of flunixin and meglumine in ethanol under reflux, leading to the formation of the desired salt in high yield. wikipedia.orgmdpi.com

The following table summarizes the optimization of reaction conditions for the synthesis of flunixin meglumine. wikipedia.orgmdpi.com

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux280
2EthanolReflux195
3Methanol (B129727)Reflux1.592
4IsopropanolReflux1.590
5Acetonitrile (B52724)Reflux275

Data sourced from Yarhosseini et al. (2017). wikipedia.orgmdpi.com

Advanced Analytical Chemistry Techniques for Flunixin 1 and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of Flunixin(1-) and its metabolites, enabling their separation from complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Flunixin (B1672893) in various samples. oup.comnih.gov Reversed-phase (RP) HPLC is a common approach, often utilizing a C18 column. nih.govceon.rs The mobile phase composition is crucial for achieving optimal separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like phosphoric acid or formic acid, is typically employed. nih.govsielc.comsielc.com For instance, one method uses a mobile phase of 0.03M phosphoric acid and methanol (35:65, v/v). oup.com Another employs a mixture of 0.1% (v/v) formic acid in water and methanol (40:60, v/v). ceon.rs The detection is commonly performed using an ultraviolet (UV) spectrophotometric detector at a wavelength of around 268 nm or 285 nm. nih.govnih.gov The retention time for flunixin can vary depending on the specific chromatographic conditions, with reported times of approximately 6.5 minutes and 9 minutes in different methods. oup.comacs.org The limit of detection (LOD) for HPLC methods can be as low as 0.05 micrograms/ml in equine inflammatory exudate and plasma. nih.gov

Several studies have developed and validated HPLC methods for the simultaneous determination of flunixin and other compounds, such as florfenicol. nih.gov These methods are validated according to established guidelines, ensuring parameters like linearity, accuracy, precision, and robustness are within acceptable limits. nih.govceon.rs Sample preparation for HPLC analysis often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate flunixin from the sample matrix. oup.comusda.gov For example, a method for analyzing equine plasma and inflammatory exudate involves acidification with hydrochloric acid followed by extraction with dichloromethane. nih.gov

Table 1: Examples of HPLC Methods for Flunixin Analysis

Parameter Method 1 Method 2 Method 3
Stationary Phase Reversed phase- (RP-) C18e (250 mm × 4.6 mm, 5 μm) nih.govAgilent Zorbax Eclipse Plus C18 (150×4.6 mm, 5 μm) ceon.rsReversed-phase column oup.com
Mobile Phase Acetonitrile and water mixture (pH 2.8 with phosphoric acid) nih.gov0.1% (v/v) formic acid in water and methanol (40:60, v/v) ceon.rs0.03M phosphoric acid/methanol (35:65, v/v) oup.com
Flow Rate 1.0 mL/min nih.gov1.0 mL/min ceon.rs1.0 mL/min oup.com
Detection UV at 268 nm nih.govUV at 270 nm ceon.rsNot specified oup.com
Retention Time Not specifiedNot specified~6.50 min oup.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the detection and identification of flunixin. oup.comnih.gov Due to the low volatility of flunixin, a derivatization step is typically required before GC analysis. oup.com This process converts the analyte into a more volatile compound suitable for the gas phase. A common derivatization agent is a silylating reagent, which creates a trimethylsilyl (B98337) (TMS) derivative of flunixin. oup.com

In GC-MS analysis, the separation occurs in the gas phase, and the mass spectrometer provides detailed structural information, allowing for confident identification of the compound. oup.com The mass spectrum of the mono-TMS derivative of flunixin shows a molecular ion at m/z 368 and major fragment ions at m/z 353 and 263, which are used for identification. oup.com GC-MS methods have been successfully used to detect flunixin in various biological samples, including urine and sheep's wool. oup.comnih.govresearchgate.net The limit of detection for flunixin using GC-MS in urine has been reported to be approximately 50 ng/mL. oup.com Sample preparation for GC-MS analysis of flunixin often involves extraction procedures to isolate the analyte from the matrix before derivatization. msu.edu

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the screening of flunixin. oup.comnih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase is allowed to move up the plate by capillary action. analyticaltoxicology.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. analyticaltoxicology.com

For flunixin analysis, a silica gel TLC plate is often used. oup.com The choice of the mobile phase is critical for achieving good separation. merckmillipore.com A developing solvent system is used to separate flunixin from other substances in the sample extract. oup.com After development, the separated spots are visualized. Flunixin can be detected as a quench spot under short-wavelength ultraviolet light on TLC plates containing a fluorescent indicator. oup.com It can also be visualized as a brown spot after sequential spraying with Dragendorff reagent and aqueous 5% sodium nitrite (B80452) reagent. oup.com The detection limit of TLC methods for flunixin is generally higher than that of HPLC or GC-MS, with reported detection periods of 24 to 48 hours after administration in horses. oup.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researcher.lifechromatographyonline.com UPLC systems operate at higher pressures, which allows for the use of these smaller particles and results in more efficient separations. researcher.life

UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of flunixin and its metabolites, providing a highly sensitive and selective method. frontiersin.orgnih.gov This combination has been used for the determination of flunixin residues in various animal tissues, such as rabbit tissues, and in biological fluids like plasma. chromatographyonline.comfrontiersin.orgnih.gov For example, a UPLC-MS/MS method for flunixin in rabbit tissues involved extraction with acidic acetonitrile, defatting with n-hexane, and purification by solid-phase extraction. nih.gov The analysis was performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov The limits of detection (LODs) for this method were in the range of 0.3-0.8 μg/kg, and the limits of quantification (LOQs) were 1.0-3.0 μg/kg in rabbit tissues. nih.gov In another study, UPLC was used to determine plasma flunixin concentrations in bullfrogs. researcher.lifechromatographyonline.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like liquid chromatography, it provides a highly sensitive and selective tool for the detection and quantification of flunixin and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for the analysis of flunixin and its metabolites in various biological matrices. oup.comnih.govnih.govresearchgate.netresearchgate.netoup.comnih.gov These techniques offer high specificity and sensitivity, allowing for the detection and quantification of flunixin at very low concentrations. oup.comnih.govresearchgate.netoup.comresearchgate.netunipi.it

In LC-MS, the eluent from the liquid chromatograph is introduced into the mass spectrometer, where the molecules are ionized. oup.comnih.govoup.com Electrospray ionization (ESI) is a commonly used ionization technique for flunixin analysis, often in the positive ion mode. frontiersin.orgoup.comnih.govoup.com The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification. oup.comnih.govoup.com

LC-MS/MS takes this a step further by performing a second stage of mass analysis. oup.comnih.govoup.com In this technique, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. oup.comusda.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis, reducing matrix interference. oup.comsigmaaldrich.com For flunixin, the precursor ion is typically m/z 297 [M+H]+, and one of the common product ions monitored is m/z 279. researchgate.netusda.gov

LC-MS/MS methods have been developed and validated for the determination of flunixin and its primary metabolite, 5-hydroxy flunixin, in a wide range of samples, including bovine muscle, milk, plasma, and various edible tissues. acs.orgoup.comnih.govnih.govresearchgate.netnih.gov These methods often employ an internal standard, such as flunixin-d3, for accurate quantification. frontiersin.orgoup.comnih.govoup.com Sample preparation for LC-MS/MS analysis typically involves extraction with an organic solvent like acetonitrile, followed by a clean-up step, which may include solid-phase extraction (SPE). acs.orgfrontiersin.orgoup.comnih.govoup.comusda.govnih.gov

The limits of detection (LOD) and quantification (LOQ) for LC-MS/MS methods are very low, often in the low µg/kg or ng/mL range. acs.orgnih.govnih.govresearchgate.netnih.gov For instance, a method for bovine muscle had a limit of detection of 0.1 ng/mL for flunixin. acs.org Another study reported LODs of 0.3-0.8 μg/kg and LOQs of 1.0-3.0 μg/kg for flunixin in rabbit tissues using UPLC-MS/MS. nih.gov

Table 2: Performance Characteristics of LC-MS/MS Methods for Flunixin Analysis

Matrix LOD LOQ Recovery Reference
Bovine Muscle0.42 ng/mLNot SpecifiedNot Specified researchgate.net
Bovine Liver0.1 µg/kg0.3 µg/kg85.9% acs.orgnih.gov
Bovine Kidney0.1 µg/kg0.2 µg/kg94.6% acs.orgnih.gov
Bovine Muscle0.2 µg/kg0.6 µg/kg87.4% acs.orgnih.gov
Bovine Fat0.2 µg/kg0.4 µg/kg87.6% acs.orgnih.gov
Milk2-8 µg/kg5-27 µg/kg84.6%-115% nih.govnih.gov
Rabbit Tissues0.3-0.8 µg/kg1.0-3.0 µg/kg61.7-115.7% nih.gov
Equine Plasma0.1 ng/ml1 ng/mlNot Specified researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the detection and quantification of Flunixin(1-) and its metabolites in various biological matrices. nih.gov Due to the low volatility of Flunixin(1-), a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. mdpi.comresearchgate.net A common derivatization reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms a trimethylsilyl (TMS) derivative of the analyte. mdpi.comoup.com Another approach involves methylation using reagents like trimethylphenylammonium hydroxide. nih.gov

The GC-MS analysis is often performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oup.comnih.gov For the mono-TMS derivative of Flunixin(1-), characteristic ions monitored include m/z 368 (molecular ion), 353, and 263. oup.com For the methyl derivative, ions at m/z 310, 295, 263, and 251 are typically monitored. researchgate.net

This technique has been successfully applied to identify hydroxylated metabolites of Flunixin(1-) in plasma and urine samples from various animal species. nih.govnih.govnih.gov The identification of these metabolites is crucial for understanding the drug's metabolism and for anti-doping control in performance animals. nih.govnih.gov GC-MS methods have demonstrated high sensitivity, with limits of detection (LOD) reported to be approximately 50 ng/mL in urine. oup.com

Table 1: GC-MS Parameters for Flunixin(1-) Analysis

ParameterDetailsSource
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS mdpi.comoup.com
Trimethylphenylammonium hydroxide/Methanol nih.gov
Ionization Mode Electron Impact (EI) oup.comnih.gov
Chemical Ionization (CI) nih.govnih.gov
Mass Spectrometry Mode Selected Ion Monitoring (SIM) oup.comnih.gov
Monitored Ions (TMS derivative) m/z 368, 353, 263 oup.com
Monitored Ions (Methyl derivative) m/z 310, 295, 263, 251 researchgate.net
Limit of Detection (Urine) ~50 ng/mL oup.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the determination of Flunixin(1-). oup.comnih.gov This technique is widely used for quantitative analysis in various matrices, including bovine muscle, liver, and plasma. oup.comusda.govacs.org

ESI is a soft ionization technique that allows for the analysis of relatively large and thermally labile molecules like Flunixin(1-). The analysis is typically performed in the positive ion mode. oup.comnih.gov In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions, which are then detected. For Flunixin(1-), the precursor ion is typically m/z 297, which corresponds to the protonated molecule [M+H]⁺. A common product ion used for quantification is m/z 279. usda.gov

The use of an internal standard, such as Flunixin-d3, is often employed to improve the accuracy and precision of the quantification. oup.comnih.gov ESI-MS methods can achieve low limits of detection (LOD) and quantification (LOQ). For instance, in plasma, LODs have been reported in the range of 0.1 to 0.7 ng/mL, with LOQs from 0.4 to 50 ng/mL. acs.org Rapid screening methods using ESI-MS without chromatographic separation have also been developed, offering analysis times of less than one minute per sample. researchgate.netnih.gov

Table 2: ESI-MS/MS Parameters for Flunixin(1-) Analysis

ParameterDetailsSource
Ionization Mode Positive Electrospray Ionization (ESI+) oup.comnih.gov
Mass Spectrometry Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) oup.comoup.com
Precursor Ion m/z 297 [M+H]⁺ usda.govresearchgate.net
Product Ion(s) m/z 279 usda.gov
Internal Standard Flunixin-d3 oup.comnih.gov
Limit of Detection (Plasma) 0.1 - 0.7 ng/mL acs.org
Limit of Quantification (Plasma) 0.4 - 50 ng/mL acs.org

Spectroscopic Analysis Methods

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple and cost-effective method for the determination of Flunixin(1-) in pharmaceutical formulations. bioinfopublication.orgbioinfopublication.org The zero-order absorption spectrum of Flunixin meglumine (B1676163) in 0.1 N HCl shows a characteristic absorption pattern. researchgate.net However, direct UV-Vis spectrophotometry can be limited by interferences from other compounds in the sample matrix.

To overcome these limitations, derivative spectrophotometry is employed. This technique involves calculating the first, second, or higher-order derivatives of the absorption spectrum, which can help to resolve overlapping spectral bands and reduce background interference. researchgate.netejbps.com For the simultaneous determination of Flunixin meglumine and other drugs, such as Oxytetracycline HCl, first-derivative spectrophotometry has been successfully applied. researchgate.netscispace.comscience.gov In one such method, Flunixin was determined by measuring the peak amplitude of the first derivative at 266.7 nm. researchgate.netscispace.com

Other derivative-based methods include the ratio difference method and the first derivative of ratio spectra method (¹DD), which further enhance selectivity. researchgate.netdntb.gov.ua These methods have been validated according to ICH guidelines and have shown good accuracy and precision for the determination of Flunixin(1-) in veterinary dosage forms. researchgate.netejbps.com

Table 3: UV-Vis and Derivative Spectrophotometry Methods for Flunixin(1-)

MethodWavelength(s) for Flunixin(1-) DeterminationApplicationSource
First-Derivative (¹D) 266.7 nmSimultaneous determination with Oxytetracycline HCl researchgate.netscispace.com
Second-Derivative 226.8 nmDetermination in the presence of its degradation product ejbps.com
Ratio Difference 270 nm and 287 nmDetermination in the presence of its degradation product ejbps.com
Mean Centering 288 nmDetermination in the presence of its degradation product ejbps.com

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that has been explored for the detection of Flunixin(1-). researchgate.netresearchgate.net SERS overcomes the inherently weak signal of conventional Raman spectroscopy by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver, which dramatically enhances the Raman scattering intensity. researchgate.netclinmedjournals.org

A simple and efficient SERS method has been developed for the determination of Flunixin meglumine residues in animal tissues. researchgate.netnih.gov This method utilized a core-shell Au@MIL-100(Fe) composite as the SERS substrate. nih.gov This substrate not only provides the plasmonic enhancement from the gold nanoparticles but also offers an enrichment effect from the metal-organic framework (MOF), leading to ultra-sensitive detection. nih.gov The portability, non-destructive nature, and lower cost of SERS make it a promising alternative to traditional chromatographic methods for rapid and on-site detection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of Flunixin(1-) and its metabolites. ¹H NMR spectroscopy has been instrumental in identifying the main metabolite of Flunixin, a hydroxylated product, in equine urine and plasma. nih.gov The detailed spectral data from NMR allows for the unambiguous determination of the chemical structure of these compounds.

While not typically used for routine quantitative analysis due to lower sensitivity compared to mass spectrometry-based methods, NMR is invaluable in the initial stages of metabolite identification and for the characterization of reference standards. The digital reference material for Flunixin, available through platforms like ChemisTwin®, provides an NMR spectrum that can be used for sample identity confirmation and quantification.

Electrochemical Sensing Approaches

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of Flunixin(1-). researchgate.netnih.gov Various voltammetric techniques, including cyclic voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been developed for this purpose. ebi.ac.ukresearchgate.net

One innovative approach involves the use of a molecularly imprinted polypyrrole (MIPpy) film electropolymerized onto a glassy carbon electrode (GCE). nih.govebi.ac.ukresearchgate.net This creates a sensor with high selectivity and sensitivity for Flunixin(1-). The sensor operates based on the specific recognition of the Flunixin molecule by the imprinted cavities in the polymer film. Using DPV and SWV, this sensor has demonstrated linear responses in the micromolar concentration range with detection limits of 1.5 µM and 1.0 µM, respectively. nih.govebi.ac.uk

Another advanced technique is Fast Fourier Transform Continuous Cyclic Voltammetry (FFTCCV) at a gold microelectrode. chem-soc.si This method relies on the adsorption of the non-electroactive Flunixin molecule onto the electrode surface, which can be monitored with high sensitivity. chem-soc.si It has achieved an exceptionally low detection limit in the picogram per milliliter (pg/mL) range. chem-soc.si

Solid-contact ion-selective electrodes have also been developed for Flunixin determination. nih.gov One such sensor, using a PVC membrane modified with tetradodecylammonium chloride (TDDAC) as an anion exchanger, showed a linear response over a concentration range of 1 x 10⁻⁵ to 1 x 10⁻² M. nih.gov These electrochemical sensors have been successfully applied to the direct determination of Flunixin in complex matrices like raw milk and pharmaceutical preparations. researchgate.netnih.gov

Table 4: Electrochemical Sensing Methods for Flunixin(1-)

TechniqueElectrode/SensorLinear RangeLimit of DetectionSource
Differential Pulse Voltammetry (DPV) Molecularly Imprinted Polypyrrole/GCE5.0 - 50.0 µM1.5 µM nih.govebi.ac.uk
Square Wave Voltammetry (SWV) Molecularly Imprinted Polypyrrole/GCE5.0 - 50.0 µM1.0 µM nih.govebi.ac.uk
Fast Fourier Transform Continuous Cyclic Voltammetry (FFTCCV) Gold Microelectrode14 - 266,400 pg/mL4 pg/mL chem-soc.si
Potentiometry Solid-Contact Electrode with TDDAC1 x 10⁻⁵ - 1 x 10⁻² MNot Specified nih.gov

Voltammetry (Cyclic, Differential Pulse, Square Wave)

Voltammetric methods offer a sensitive and cost-effective alternative to chromatographic techniques for the determination of Flunixin. researchgate.net These electrochemical techniques are based on measuring the current that arises from the oxidation or reduction of the analyte at an electrode surface as the potential is varied.

Cyclic Voltammetry (CV) has been employed to study the electrochemical behavior of Flunixin at various electrodes, such as glassy carbon electrodes (GCE). researchgate.net Studies have shown that Flunixin undergoes an irreversible oxidation process. researchgate.netunito.it The peak current in CV is proportional to the square root of the scan rate, indicating that the reaction is diffusion-controlled. researchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques than CV and are well-suited for quantitative analysis. nih.gov In DPV, the current is measured just before and at the end of a potential pulse, which helps to minimize the background capacitive current. libretexts.orgmdpi.com SWV utilizes a square wave potential waveform superimposed on a staircase waveform, resulting in even lower detection limits. mdpi.com

A novel electrochemical sensor based on a molecularly imprinted polypyrrole (MIPpy) film on a GCE has been developed for Flunixin detection using CV, DPV, and SWV. nih.gov This sensor demonstrated high sensitivity and selectivity for Flunixin. nih.gov The detection limits for this sensor were found to be 1.5 µM for DPV and 1.0 µM for SWV. nih.gov Another study utilizing a gold microelectrode with fast Fourier transform continuous cyclic voltammetry (FFTCCV) reported a significantly lower detection limit of 4 pg/ml. chem-soc.si

The table below summarizes the key parameters and findings from voltammetric studies on Flunixin.

TechniqueElectrodeKey FindingsReference
Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)Irreversible, diffusion-controlled oxidation process. researchgate.netunito.it
Differential Pulse Voltammetry (DPV)MIPpy/GCEHigh sensitivity with a detection limit of 1.5 µM. nih.gov
Square Wave Voltammetry (SWV)MIPpy/GCEHigh sensitivity with a detection limit of 1.0 µM. nih.gov
Fast Fourier Transform Continuous Cyclic Voltammetry (FFTCCV)Gold MicroelectrodePicomolar detection limit of 4 pg/ml. chem-soc.si

Molecularly Imprinted Polymer (MIP) based Sensors

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to a template molecule, in this case, Flunixin. mdpi.comnih.gov This "lock and key" mechanism provides high selectivity, similar to natural biological receptors. nih.gov MIP-based sensors are gaining attention due to their stability, low cost, and ease of integration into various sensor platforms. mdpi.commdpi.com

For Flunixin detection, MIPs have been used to modify electrode surfaces in electrochemical sensors. researchgate.netnih.gov An electrochemical sensor was developed by electropolymerizing a molecularly imprinted polypyrrole (MIPpy) film onto a glassy carbon electrode (GCE) surface. researchgate.net This sensor was evaluated using cyclic, differential pulse, and square wave voltammetry and showed high sensitivity and selectivity for Flunixin. researchgate.netnih.gov

In another application, Molecularly Imprinted Solid Phase Extraction (MISPE) has been coupled with differential pulse voltammetry for the selective extraction and detection of Flunixin in equine plasma. researchgate.net This approach effectively reduces interferences from the complex matrix, with recovery rates greater than 96%. researchgate.net

The combination of MIPs with electrochemical detection provides a powerful tool for the sensitive and selective analysis of Flunixin in various samples, including biological fluids and food products. researchgate.netnih.gov

Immunoanalytical Techniques

Immunoanalytical techniques leverage the high specificity of antibody-antigen interactions for the detection and quantification of target analytes. For Flunixin, the most prominent immunoanalytical method is the Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA is a widely used screening method for Flunixin in various biological matrices, including equine plasma and urine. nih.govresearchgate.netoup.com These assays utilize specific antibodies that bind to Flunixin. biocompare.com The basic principle involves the competition between the Flunixin in the sample and a labeled Flunixin conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of Flunixin in the sample.

Commercial ELISA kits are available for the qualitative and quantitative detection of Flunixin and its metabolites. neogen.comusda.gov These kits are designed for screening purposes and are known for their high sensitivity. neogen.com For instance, a kinetic ELISA developed for greyhound urine had a limit of detection of 25 ng/mL. nih.gov Another ELISA for horse urine reported a detection limit of approximately 15 ng/mL. oup.com In bovine tissues, ELISA methods have been established to screen for Flunixin residues at levels of ≥ 50 ppb in liver and ≥ 10 ppb in muscle. usda.gov

While ELISA is an excellent screening tool, positive results are often confirmed by more definitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Method Development and Validation Parameters

The reliability and accuracy of any analytical method depend on its rigorous validation. Key parameters evaluated during method validation for Flunixin analysis include the limits of detection (LOD) and quantification (LOQ), accuracy, precision, and linearity. nih.govnajah.edu

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. eflm.eu These values are crucial for determining the suitability of a method for a specific application, such as residue monitoring.

Various analytical methods have reported a wide range of LOD and LOQ values for Flunixin, depending on the technique and the matrix being analyzed. For example, a UPLC method reported an LOD of 0.31607 µg/ml and an LOQ of 0.95781 µg/ml. wjpls.org An LC-MS/MS method for bovine tissues demonstrated theoretical LODs as low as 0.1 µg/kg in liver and kidney and LOQs of 0.3 µg/kg and 0.2 µg/kg, respectively. nih.gov In another study using LC-MS/MS for milk analysis, the LOD and LOQ for Flunixin were 2 µg/kg and 5 µg/kg, respectively. nih.gov A highly sensitive FFTCCV method using a gold microelectrode achieved a remarkable LOD of 4 pg/ml and an LOQ of 14 pg/ml. chem-soc.si

The table below presents a summary of reported LOD and LOQ values for Flunixin using different analytical techniques.

Analytical TechniqueMatrixLODLOQReference
UPLCPharmaceutical0.31607 µg/ml0.95781 µg/ml wjpls.org
LC-MS/MSBovine Liver0.1 µg/kg0.3 µg/kg nih.gov
LC-MS/MSBovine Kidney0.1 µg/kg0.2 µg/kg nih.gov
LC-MS/MSBovine Muscle0.2 µg/kg0.6 µg/kg nih.gov
LC-MS/MSBovine Fat0.2 µg/kg0.4 µg/kg nih.gov
LC-MS/MSMilk2 µg/kg5 µg/kg nih.gov
HPLCInjectable Solution0.20 µg/mL0.40 µg/mL nih.gov
HPLCInjectable Solution0.005281 mg/ml0.016003 mg/ml najah.edu
FFTCCVPharmaceutical4 pg/ml14 pg/ml chem-soc.si
Voltammetry (DPV)MIPpy/GCE1.5 µM- researchgate.net
Voltammetry (SWV)MIPpy/GCE1.0 µM- researchgate.net
LC/Q-TOF/MS/MSEquine Plasma0.1 ng/ml1 ng/ml nih.govresearchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. nih.govPrecision describes the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). kosfaj.orgLinearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Linearity is typically established by analyzing a series of standards at different concentrations. A UPLC method demonstrated good linearity in the range of 1–10 µg/ml with a correlation coefficient (r²) of 0.9996. wjpls.org An HPLC method showed linearity in the concentration range of 43.8 µg/mL to 175.4 µg/mL for Flunixin with an r² of 0.9997. nih.gov A highly sensitive FFTCCV method was linear over a very wide concentration range of 14–266400 pg/ml with a correlation coefficient of 0.9975. chem-soc.si

The table below provides a summary of accuracy, precision, and linearity data from various studies on Flunixin analysis.

Recovery and Matrix Effects

The accuracy and reliability of analytical methods for Flunixin(1-) are significantly influenced by recovery rates and matrix effects. Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix, while matrix effects describe the alteration of the analyte's ionization efficiency due to co-eluting endogenous components of the sample.

In the analysis of Flunixin and its primary metabolite, 5-hydroxyflunixin, various extraction and clean-up techniques are employed to optimize recovery and minimize matrix interference. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for bovine muscle utilized a simple acetonitrile extraction. oup.comnih.gov This method demonstrated the absence of significant signal suppression or enhancement, indicating minimal matrix effects. oup.comnih.gov The use of an internal standard, such as Flunixin-d3, is crucial for accurate quantification by compensating for any variations in extraction recovery and matrix effects. oup.comnih.gov

Studies analyzing Flunixin and 5-hydroxyflunixin in various livestock and fishery products have reported varying degrees of matrix effects depending on the sample type. For example, one study found a strong matrix effect for Flunixin in eggs, shrimp, flatfish, beef, and chicken, but a low matrix effect in milk. nih.gov The same study compared two different analytical methods for milk analysis and found that one method exhibited no matrix effect for Flunixin and a medium effect for 5-hydroxyflunixin, while the second method showed a strong matrix effect for both compounds. nih.govresearchgate.net This highlights the importance of method selection and validation for specific matrices.

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation technique that has been applied to the analysis of Flunixin and its metabolites. nih.gov Solid-phase extraction (SPE) is another common clean-up technique used to remove interfering substances from the sample extract. researchgate.netresearchgate.net

The following table summarizes the recovery rates and matrix effects reported in various studies for the analysis of Flunixin(1-) and its metabolites in different matrices.

AnalyteMatrixAnalytical MethodRecovery (%)Matrix Effect (%)Citation
FlunixinBovine MuscleLC-MS/MS-Not significant oup.comnih.gov
FlunixinMilkLC-MS/MS (Method 1)110-115-15 nih.gov
5-hydroxyflunixinMilkLC-MS/MS (Method 1)94.0-108-24.2 nih.gov
FlunixinMilkLC-MS/MS (Method 2)97.2-99.678.5 nih.gov
5-hydroxyflunixinMilkLC-MS/MS (Method 2)84.6-10165.9 nih.gov
FlunixinBeefLC-MS/MS (Method 1)82.4-110Strong nih.gov
5-hydroxyflunixinBeefLC-MS/MS (Method 1)83.3-106Strong nih.gov
FlunixinChickenLC-MS/MS (Method 1)82.4-110Strong nih.gov
5-hydroxyflunixinChickenLC-MS/MS (Method 1)83.3-106Strong nih.gov
FlunixinEggsLC-MS/MS (Method 1)82.4-110Strongest nih.gov
5-hydroxyflunixinEggsLC-MS/MS (Method 1)83.3-106Strong nih.gov
FlunixinFlatfishLC-MS/MS (Method 1)82.4-110Strong nih.govkoreascience.kr
5-hydroxyflunixinFlatfishLC-MS/MS (Method 1)83.3-106Strongest nih.govkoreascience.kr
FlunixinShrimpLC-MS/MS (Method 1)82.4-110Strong nih.gov
5-hydroxyflunixinShrimpLC-MS/MS (Method 1)83.3-106Strong nih.gov
FlunixinBovine PlasmaHPLC-UV63-85- researchgate.net
5-hydroxyflunixinBovine PlasmaHPLC-UV63-81- researchgate.net

Stability-Indicating Methodologies and Degradation Product Separation

Stability-indicating analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products by demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.

Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for Flunixin. nih.govzendy.ioresearchgate.netnih.gov These methods are designed to separate Flunixin from its potential degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, photodegradation, and thermal degradation. nih.govresearchgate.netnih.gov For instance, one study developed a reverse-phase HPLC (RP-HPLC) method using a C18e column to simultaneously determine Flunixin meglumine and another drug, florfenicol. nih.govzendy.ioresearchgate.net The method successfully separated the active ingredients from their degradation products generated under stress conditions. nih.govresearchgate.netnih.gov

Forced degradation studies are performed to produce these degradation products and validate the stability-indicating nature of the analytical method. wjpls.org In one such study, Flunixin was subjected to acid hydrolysis, which resulted in the formation of degradation products that were successfully separated from the parent drug using the developed HPLC method. wjpls.org Similarly, spectrophotometric methods have also been developed and validated as stability-indicating for the determination of Flunixin meglumine in the presence of its alkaline-induced degradation product. ejbps.com These methods include second derivative, ratio difference, and mean centering techniques. ejbps.com

The ability to separate Flunixin from its degradation products is a key aspect of these methodologies. Chromatographic techniques, particularly HPLC, are well-suited for this purpose, providing the necessary resolution to distinguish between the parent compound and its degradants. nih.govresearchgate.netnih.gov The validation of these methods in accordance with guidelines from regulatory bodies like the FDA and ICH ensures their accuracy, precision, specificity, and robustness. zendy.ionih.gov

The table below provides an overview of a stability-indicating HPLC method developed for Flunixin.

ParameterHPLC Method for Flunixin and FlorfenicolCitation
ColumnRP-C18e (250 mm × 4.6 mm, 5 µm) nih.govzendy.ioresearchgate.net
Mobile PhaseIsocratic mixture of acetonitrile and water (pH 2.8) nih.govzendy.ioresearchgate.net
Flow Rate1.0 mL/min nih.govzendy.ioresearchgate.net
DetectionUV at 268 nm nih.govzendy.ioresearchgate.net
Linearity Range (Flunixin)43.8 µg/mL to 175.4 µg/mL nih.gov
Correlation Coefficient (R²)0.9997 nih.gov

Application of Analytical Methods in Diverse Matrices

The developed analytical methods for Flunixin(1-) and its metabolites are widely applied for their detection and quantification in various biological and food matrices.

Biological Sample Analysis (e.g., Plasma, Urine, Tissue)

The analysis of Flunixin in biological samples is essential for pharmacokinetic studies, residue monitoring, and regulatory compliance.

Plasma: Several LC-MS/MS and HPLC-UV methods have been developed and validated for the determination of Flunixin and 5-hydroxyflunixin in bovine plasma. researchgate.net One HPLC-UV method reported a limit of detection of 0.03 µg/mL for both compounds in bovine plasma. researchgate.net In swine, plasma concentrations of Flunixin were found to be highest at 1 hour post-treatment and were below the limit of quantification by day 4. nih.gov

Urine: Urine is a key matrix for monitoring Flunixin and its metabolites. In pigs, Flunixin has been detected in the urine of both treated and untreated animals housed together, indicating environmental transfer. oup.com Studies in pigs have shown that urine concentrations of Flunixin can be higher than plasma concentrations and can be detected for up to 120 hours post-administration. nih.govresearchgate.net The ratio of Flunixin to 5-hydroxyflunixin in urine has been suggested as a potential indicator of metabolic disruption. acs.org

Tissue: The determination of Flunixin residues in edible tissues is critical for food safety. LC-MS/MS methods have been developed for the quantification of Flunixin in bovine muscle, with one method reporting a simple and rapid extraction procedure. oup.comnih.govresearchgate.net In goats, the highest concentrations of Flunixin were found in the kidney and liver at 24 hours after administration. nih.gov Studies in pigs have shown that even after urine samples test negative for Flunixin, detectable but below-tolerance levels can still be present in the liver. nih.govresearchgate.net

The following table summarizes the findings from the analysis of Flunixin in various biological samples.

MatrixAnimalAnalytical MethodKey FindingsCitation
PlasmaBovineHPLC-UVLOD for Flunixin and 5-hydroxyflunixin was 0.03 µg/mL. researchgate.net
PlasmaSwineLC-MS/MSPeak concentration at 1 hour post-treatment; nih.gov
UrineSwineLC-MS/MSDetected in both treated and untreated co-housed pigs. oup.com
UrineSwineMass SpectrometryDetected up to 120 hours post-dose; concentrations higher than in plasma. nih.govresearchgate.net
MuscleBovineLC-MS/MSSimple and fast extraction method developed. oup.comnih.gov
Kidney, LiverGoat-Highest concentrations observed at 24 hours post-administration. nih.gov
LiverSwineMass SpectrometryDetectable levels below tolerance found after urine tested negative. nih.govresearchgate.net

Biochemical and Molecular Interaction Studies of Flunixin 1

Enzymatic Inhibition Profiles: Cyclooxygenase (COX) Inhibition Mechanism

The primary mechanism of action for Flunixin(1-) is the reversible, non-selective inhibition of cyclooxygenase (COX) enzymes, including both the COX-1 and COX-2 isoforms. defra.gov.ukhma.eu These enzymes are critical for the conversion of arachidonic acid into cyclic endoperoxides, which are precursors to various eicosanoids that mediate inflammation, pain, and fever. hpra.iefarmacy.co.uk By blocking the COX enzymes, Flunixin(1-) effectively reduces the synthesis of these inflammatory mediators. hpra.ie

In vitro studies have quantified the inhibitory activity of Flunixin(1-). One study reported IC50 values—the concentration required to inhibit 50% of enzyme activity—of 0.55 µM for COX-1 and 3.24 µM for COX-2, indicating a higher potency for COX-1 inhibition. medchemexpress.com Another study in canine and equine blood confirmed that Flunixin(1-) is a more potent inhibitor of COX-1 than COX-2. avma.org This preferential inhibition of COX-1 has been a noted characteristic of the drug. avma.orgnih.gov However, it has also been observed that at higher concentrations (IC80), the selectivity for COX-2 increases. nih.gov

Table 1: In Vitro COX Inhibition Data for Flunixin(1-)

Enzyme Parameter Value Species/System
COX-1 IC50 0.55 µM Purified Ovine
COX-2 IC50 3.24 µM Purified Ovine

Data sourced from MedchemExpress.com. medchemexpress.com

Flunixin(1-)'s inhibition of COX enzymes directly interferes with the arachidonic acid cascade. hpra.ie This pathway is a major route for the production of pro-inflammatory eicosanoids. By acting as a reversible inhibitor of cyclooxygenase, Flunixin(1-) prevents the conversion of arachidonic acid to cyclic endoperoxides. hpra.iefarmacy.co.uk This action consequently halts the synthesis of prostaglandins, such as prostaglandin (B15479496) E2, which are key mediators in processes like inflammation, pain perception, and central pyresis (fever). defra.gov.ukeuropa.eu

Furthermore, this inhibition extends to the production of thromboxane, a potent vasoconstrictor and platelet aggregator that is released during blood clotting. hpra.ie The suppression of eicosanoid formation through this mechanism also contributes to Flunixin(1-)'s anti-endotoxic effects, as it prevents these mediators from participating in disease states associated with endotoxins. hpra.iefarmacy.co.uk

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a target protein and the stability of this interaction. nih.govmdpi.comnih.gov These studies are crucial for understanding the structure-activity relationships of drugs and for designing new derivatives with improved properties.

While specific molecular docking studies focusing solely on Flunixin(1-) derivatives are not extensively detailed in the provided results, the principles of these studies are well-established for other NSAIDs and related compounds. mdpi.commdpi.comresearchgate.net For instance, research on ketoprofen (B1673614) and thiazoline-2-thione derivatives demonstrates how docking and MD simulations are used to assess binding affinity to proteins like human or bovine serum albumin and to predict anti-inflammatory activity. mdpi.commdpi.com Studies on 2-anilino nicotinic acid derivatives, which are structurally related to Flunixin(1-), have used these in silico methods to screen for COX-1 and COX-2 inhibition, identifying promising lead compounds for further development. researchgate.net A 2024 study utilized molecular docking and dynamics to investigate the recognition mechanisms of monoclonal antibodies against Flunixin (B1672893) and its metabolite, 5-hydroxyflunixin. nih.gov These computational approaches help elucidate the binding modes and interaction stability of ligands within the active sites of target enzymes or proteins. nih.govnih.govresearchgate.net

Interaction with Arachidonic Acid Cascade Pathway

Metabolite Identification and Formation Pathways (Biochemical Perspective)

Following administration, Flunixin(1-) undergoes biotransformation into various metabolites. The primary metabolic pathways involve hydroxylation and glucuronidation. oup.com

The principal metabolite of Flunixin(1-) is 5-hydroxyflunixin. nih.govsigmaaldrich.com This metabolite is formed through the hydroxylation of the parent compound. nih.gov In horses, studies have shown that this reaction is catalyzed by several cytochrome P450 (CYP) enzymes, specifically members of the CYP3A family and CYP1A1. nih.gov The formation of 5-hydroxyflunixin follows saturable kinetics, but at higher substrate concentrations (above 200 µM), a decline in its formation is observed, suggesting potential substrate inhibition. nih.gov This phenomenon, where the metabolite may inhibit the enzyme responsible for its own creation, is a plausible explanation for the observed decrease in the metabolic rate at high concentrations of Flunixin(1-). nih.gov 5-hydroxyflunixin is considered a major marker residue for Flunixin(1-) in substances like bovine milk. kosfaj.org

Another significant metabolic route for Flunixin(1-) is conjugation with glucuronic acid, a process known as glucuronidation. oup.com This pathway results in the formation of Flunixin glucuronide, which has been identified as a urinary metabolite in species like the greyhound dog. nih.gov The structure is characterized as a C1-beta-glucuronide ester of flunixin. nih.gov This is confirmed by its hydrolysis back to free flunixin in the presence of strong base or the enzyme β-glucuronidase. nih.gov Mass spectrometry data further support this structure, showing a protonated molecular ion consistent with Flunixin glucuronide. nih.gov The formation of such acyl glucuronide metabolites is noteworthy, as they have been shown to have the potential to bind covalently to tissue proteins, which could have further pharmacokinetic implications. nih.gov

5-Hydroxyflunixin Formation

Protein Binding Characteristics

Flunixin(1-) exhibits a high degree of binding to plasma proteins, with estimates suggesting that approximately 99% of the drug is bound. norbrook.comresearchgate.netnih.gov This extensive binding is a characteristic of many NSAIDs. hpra.ie Despite this high level of binding, the free, unbound fraction of the drug readily partitions into body tissues. norbrook.comnih.gov This is significant because it is the unbound drug that is pharmacologically active and able to exert its therapeutic effects at the site of inflammation. Flunixin(1-) persists in inflammatory tissues, and its anti-inflammatory effects can extend well beyond the time that the drug is detectable in the plasma. norbrook.comresearchgate.netnih.gov The high affinity for plasma proteins can also lead to drug-drug interactions, as Flunixin(1-) may compete with other highly bound drugs for the same binding sites, potentially leading to toxic effects. hpra.ie

Environmental Chemistry and Degradation Research of Flunixin 1

Occurrence and Persistence in Environmental Compartments

The primary route for Flunixin(1-) to enter the environment is through the agricultural use of manure from treated livestock as fertilizer. researchgate.net This practice introduces the compound into soil and water systems. Studies have detected Flunixin(1-) in surface waters, indicating its mobility and potential for widespread distribution. researchgate.net

The chemical nature of Flunixin(1-) contributes to its environmental persistence. It is recognized as being chemically stable and showing resistance to biodegradation, which allows it to remain in the environment for extended periods. researchgate.net Research has confirmed that the degradation of Flunixin(1-) in soils is a relatively slow process. nih.gov This persistence, combined with its continuous introduction into agricultural environments, raises concerns about its long-term effects on ecosystems. The compound is known to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. zoetisus.com

Environmental Fate and Transport Mechanisms

The fate and transport of Flunixin(1-) in the environment are largely dictated by its interaction with soil and manure, and its susceptibility to various degradation processes.

The processes of sorption (binding) and desorption (release) are critical in determining the mobility and bioavailability of Flunixin(1-) in the environment. Laboratory studies using batch equilibrium methods have been conducted to quantify these interactions in different agricultural soils. nih.govresearchgate.net

The sorption of Flunixin(1-) in the soils studied was found to follow a linear pattern. nih.govresearchgate.net The strength of this binding, represented by the linear sorption coefficient (Kd), varies significantly depending on the soil's properties. Key soil characteristics influencing sorption include clay content, total nitrogen, and organic carbon content, with higher values in these components leading to stronger sorption. nih.govresearchgate.net

Desorption studies revealed that only a small fraction of the sorbed Flunixin(1-), between 3% and 10%, is reversibly bound and can be released back into the soil solution. nih.govresearchgate.net This desorption process was characterized as non-hysteretic, which indicates a low affinity of this particular fraction of Flunixin(1-) for soil particles. nih.gov

Table 1: Sorption and Desorption Characteristics of Flunixin(1-) in Agricultural Soils This table is interactive. Click on the headers to sort the data.

Soil Characteristic Finding Significance
Sorption Model Linear and Freundlich models provided an adequate fit. nih.gov Predicts how Flunixin(1-) concentration in soil and water will equilibrate.
Linear Sorption Coefficients (Kd) Varied from 8 to 112 L kg⁻¹. nih.govresearchgate.net Indicates a wide range in how strongly Flunixin(1-) binds to different soils.
Correlation with Soil Properties Strongest correlations with clay content (r = 0.8693), total nitrogen (r = 0.7998), and organic carbon (r = 0.6291). nih.govresearchgate.net Soils rich in clay, nitrogen, and organic matter will retain more Flunixin(1-).
Reversible Desorption 3-10% of the total sorbed Flunixin(1-) was desorbed. nih.govresearchgate.net A small portion of the bound compound can be released back into the environment.

| Desorption Hysteresis | The reversibly bound fraction exhibited non-hysteretic character. nih.gov | Suggests the released fraction has a low affinity for rebinding to the soil. |

Once in the environment, Flunixin(1-) can be transformed through both biological and non-biological (abiotic) processes. uoa.gr Stability studies have been conducted to simulate environmental degradation under various stress conditions. These experiments exposed the drug to acid and base hydrolysis, oxidation, and photodegradation (degradation by light). researchgate.net The results confirmed that Flunixin(1-) degrades under these conditions, and the resulting degradation products were successfully separated and identified. researchgate.net

Sorption and Desorption in Soils and Manure

Half-Life Determination in Environmental Systems

The environmental persistence of a compound is often quantified by its half-life, which is the time it takes for half of the initial amount to degrade. For Flunixin(1-), the degradation in soil environments is notably slow. nih.gov

Research has determined that the half-life of Flunixin(1-) in agricultural soils ranges from 39 to 203 days. nih.gov This extended half-life indicates significant persistence. Such slow degradation allows ample time for the compound to be transported from its initial point of application via runoff or leaching, potentially leading to the contamination of surrounding water bodies and a broader environmental footprint. nih.gov

Table 2: Environmental Half-Life of Flunixin(1-) This table is interactive. Click on the headers to sort the data.

Environmental Matrix Half-Life Range (Days) Implication

| Agricultural Soils | 39 - 203 nih.gov | High persistence allows for potential off-site transport and contamination. |

Table 3: Compound Names Mentioned in the Article

Compound Name
Flunixin (B1672893)

Solid State Chemistry and Polymorphism of Flunixin

Crystallization Studies and Polymorph Identification

Research has identified at least two polymorphic forms of flunixin (B1672893), designated as Form I and Form II. rsc.orgresearchgate.net

Form I has been consistently obtained through crystallization from a variety of solvents, including acetone (B3395972) and methanol (B129727). rsc.orgacs.orgcam.ac.uk

Form II is not typically obtained from solution but can be generated by the thermal treatment of Form I. rsc.orgresearchgate.netrsc.org

Crystallization of flunixin from an acetone-hexane mixture has also been shown to produce two conformational polymorphs. acs.orgfigshare.com The existence of these different forms is attributed to the conformational flexibility of the flunixin molecule. researchgate.net

A summary of the identified polymorphs and their generation methods is presented below:

Table 1: Polymorphs of Flunixin and their Generation

PolymorphGeneration Method
Form ICrystallization from various solvents (e.g., acetone, methanol) rsc.orgacs.orgcam.ac.uk
Form IIThermal treatment of Form I rsc.orgresearchgate.netrsc.org
Conformational PolymorphsCrystallization from acetone-hexane acs.orgfigshare.com

Intermolecular Interactions and Hydrogen Bonding Patterns in Crystal Forms

The stability of flunixin's crystal structures is governed by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. rsc.orgresearchgate.net

Form I is characterized by a strong acid-pyridine heterosynthon. rsc.orgacs.orgrsc.org This involves a hydrogen bond between the carboxylic acid group of one flunixin molecule and the pyridine (B92270) nitrogen of an adjacent molecule. rsc.orgfigshare.com This particular hydrogen bonding pattern is favored when the dihedral angle between the pyridine and benzene (B151609) rings is greater than 30 degrees. rsc.org

Form II , in contrast, exhibits an acid-acid homosynthon, where the carboxylic acid groups of two flunixin molecules form a dimer. acs.orgfigshare.com

Table 2: Hydrogen Bonding Patterns in Flunixin Polymorphs

PolymorphIntermolecular Hydrogen BondingIntramolecular Hydrogen Bonding
Form IAcid-pyridine heterosynthon rsc.orgacs.orgrsc.orgAmine N-H to carbonyl oxygen acs.orgresearchgate.net
Form IIAcid-acid homosynthon acs.orgfigshare.comAmine N-H to carbonyl oxygen acs.orgresearchgate.net

Comparison of Flunixin Polymorphism with Related Analogues (e.g., Clonixin)

The polymorphic behavior of flunixin is often compared to its structural analogue, clonixin, where a trifluoromethyl group in flunixin is replaced by a chlorine atom in clonixin. rsc.org Despite the structural similarity, there are notable differences in their polymorphic behavior.

Clonixin is known to exist in four solvent-free polymorphic forms (I, II, III, and IV) and at least one solvate. rsc.org In contrast, studies have primarily identified two main polymorphs for flunixin from crystallization and thermal treatment. rsc.org

There are, however, structural similarities between the polymorphs of the two compounds:

Flunixin Form I is isostructural with Clonixin Form I . rsc.orgresearchgate.net Both exhibit a similar twisted molecular conformation and are stabilized by the acid-pyridine heterosynthon. rsc.org The dihedral angle between the pyridine and benzene rings is approximately 69.97° for flunixin and 68.22° for clonixin. rsc.org

Flunixin Form II shows a relationship to Clonixin Forms III and IV . acs.orgresearchgate.net Energy framework calculations suggest that Flunixin Form II is more closely related to Clonixin Form IV. researchgate.netresearchgate.net

This comparison highlights how a subtle change in chemical structure (CF3 vs. Cl) can significantly influence the polymorphic landscape of a molecule. rsc.org

Spectroscopic and Diffraction Techniques in Solid-State Characterization

A variety of analytical techniques are employed to identify and characterize the different solid-state forms of flunixin. scielo.bramericanpharmaceuticalreview.com

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise crystal structure of Form I, including bond lengths, angles, and the details of its monoclinic P21/c space group. rsc.org Powder X-ray diffraction (PXRD) is used to characterize bulk samples, differentiate between the polymorphs, and monitor phase transitions. rsc.orgresearchgate.netcam.ac.uk

Spectroscopy :

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are used to distinguish between polymorphs based on their unique vibrational spectra, which are sensitive to differences in molecular conformation and intermolecular interactions. rsc.orgresearchgate.netacs.org

Solid-State Nuclear Magnetic Resonance (ss-NMR) Spectroscopy can differentiate between neutral and zwitterionic polymorphs. researchgate.netamericanpharmaceuticalreview.com

Thermal Analysis :

Differential Scanning Calorimetry (DSC) is used to investigate the thermal behavior of flunixin, such as melting points and phase transitions between polymorphs. rsc.orgcam.ac.uk For instance, DSC can confirm the conversion of Form I to Form II upon heating. researchgate.net

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the different forms. cam.ac.uk

Theoretical methods, such as quantum chemistry calculations and Hirshfeld surface analysis, complement these experimental techniques by providing insights into conformational energies and intermolecular interactions. rsc.orgresearchgate.net

Conclusion and Future Research Directions in Flunixin 1 Chemistry

Summary of Key Research Advances

Research into Flunixin (B1672893) has led to significant progress in understanding its chemical properties and behavior. A major area of advancement has been in its synthesis. Initially developed through classical methods involving reflux in solvents like water or xylene, more sustainable and efficient protocols have emerged. d-nb.infonih.gov One notable development is the use of boric acid as a catalyst in a solvent-free reaction, which offers high yields and a more environmentally friendly process. d-nb.infonih.govresearchgate.net This method underscores a move towards greener chemistry in pharmaceutical production.

Furthermore, detailed studies on the solid-state properties of Flunixin have revealed the existence of at least two polymorphic forms (Form I and Form II). rsc.orgrsc.org Form I is typically obtained from various solvents, while Form II can be generated by thermal treatment of Form I. rsc.orgrsc.org Understanding these polymorphic differences is crucial for drug formulation and stability. Quantum chemistry calculations have been employed to investigate the conformational possibilities of the Flunixin molecule, providing insights into its crystalline structure and the intermolecular interactions that contribute to its stability. rsc.orgrsc.org

Emerging Areas in Flunixin Synthesis and Chemical Modification

The field of Flunixin synthesis is continually evolving, with a strong emphasis on sustainable and efficient methodologies.

Solvent-Free Synthesis: A significant emerging area is the refinement of solvent-free synthesis protocols. The use of boric acid as a catalyst for the reaction between 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline represents a key advancement. d-nb.infonih.govresearchgate.net This approach not only provides excellent yields but also simplifies the workup process and avoids the use of hazardous solvents. nih.govresearchgate.net Future research will likely focus on optimizing catalyst efficiency and exploring other green catalysts.

Chemical Modification: There is growing interest in the synthesis of new nicotinic acid derivatives based on the Flunixin scaffold to explore novel therapeutic properties. jst.go.jp By modifying the substituents on the phenyl and pyridine (B92270) rings, researchers aim to develop compounds with potentially enhanced analgesic and anti-inflammatory activities. jst.go.jp This includes the synthesis of a series of 2-substituted phenyl derivatives of nicotinic acid, with some showing promising biological profiles. jst.go.jp

Advancements in Analytical Detection and Characterization

The development of sensitive and specific analytical methods is paramount for monitoring Flunixin residues in biological and environmental samples.

Chromatographic Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the detection and quantification of Flunixin and its metabolites, such as 5-hydroxy flunixin. mdpi.comnih.govnih.gov These methods offer high sensitivity and specificity, with detection limits in the low nanogram per gram (ng/g) range in tissues. researchgate.net High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also a well-established method for determining Flunixin residues. researchgate.net

Immunoassays: Antibody-based immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are being developed for the rapid screening of Flunixin. acs.org Recent research has focused on producing monoclonal antibodies that can recognize Flunixin and its primary metabolite with high affinity and specificity. acs.org These assays provide a valuable tool for high-throughput screening of samples. acs.org

Sample Preparation: Advances in sample preparation techniques, such as solid-phase extraction (SPE), have improved the efficiency and reliability of Flunixin analysis. researchgate.net Ultrasound-assisted SPE is an example of a rapid extraction method being explored. mdpi.com

Parameter LC-MS/MS HPLC-UV Immunoassay (ELISA)
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by liquid chromatography, detection by UV absorbanceAntigen-antibody binding
Sensitivity High (low ng/g or µg/kg levels) mdpi.comresearchgate.netModerate (ng/g levels) researchgate.netHigh (low µg/kg levels) acs.org
Specificity High mdpi.comnih.govModerateHigh, dependent on antibody acs.org
Application Confirmatory analysis, quantification mdpi.comnih.govRoutine analysis, quantification researchgate.netRapid screening acs.org

Interactive data table based on data from the text.

Unexplored Aspects in Environmental Persistence and Transformation

The environmental fate of Flunixin is an area of growing concern and active research. As a widely used veterinary drug, a significant portion can be excreted in its intact form, leading to its potential entry into the environment through manure application on agricultural lands. researchgate.net

Persistence and Biodegradation: While some non-steroidal anti-inflammatory drugs are known to be chemically stable and resistant to biodegradation, the specific persistence of Flunixin in different environmental compartments (soil, water, sediment) requires further investigation. researchgate.net Studies on its sorption and desorption characteristics in various soil types have been initiated, but a comprehensive understanding of its long-term fate is still needed. researchgate.net

Transformation Products: Research into the transformation of Flunixin in the environment is in its early stages. Identifying the products of photodegradation, hydrolysis, and microbial transformation is crucial for a complete environmental risk assessment. miljodirektoratet.no The ecotoxicity of these transformation products is also a critical and largely unexplored area. researchgate.net

Environmental Monitoring: While methods for detecting Flunixin in biological samples are well-developed, more extensive monitoring of its presence in surface water, groundwater, and soil is necessary to assess the extent of environmental contamination. researchgate.netmiljodirektoratet.no This includes evaluating its potential to leach into water bodies from agricultural runoff. researchgate.net

Q & A

Q. What are the standard analytical methods for quantifying Flunixin(1-) in biological matrices, and what validation parameters are critical for ensuring accuracy?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is widely employed for quantifying Flunixin(1-) in biological samples (e.g., plasma, urine). Key validation parameters include linearity (R² ≥ 0.995), limit of detection (LOD; typically 0.1–0.5 ng/mL), limit of quantification (LOQ; 0.5–1.0 ng/mL), precision (CV ≤ 15%), and recovery efficiency (≥80%). Matrix effects should be evaluated using post-column infusion studies to account for ion suppression/enhancement in MS-based methods. Method validation must adhere to ICH Q2(R1) guidelines, with cross-validation against alternative techniques like ELISA to confirm specificity .

Q. What is the established mechanism of action of Flunixin(1-) at the molecular level, and how does it differ from structurally related NSAIDs?

Flunixin(1-) primarily inhibits cyclooxygenase (COX) enzymes, with preferential activity against COX-1 in most species. Mechanistic studies should employ competitive binding assays (e.g., fluorescence polarization) to quantify IC₅₀ values under physiological pH (7.4) and compare structural analogs (e.g., carprofen, vedaprofen) using molecular docking simulations. Differential scanning calorimetry (DSC) can reveal conformational changes in COX isoforms upon ligand binding. Comparative analyses must account for species-specific enzyme polymorphisms, particularly in residues near the active site .

Q. How does Flunixin(1-) stability vary under different storage conditions, and what degradation products are commonly observed?

Stability studies should follow ICH Q1A(R2) guidelines, testing photolytic, thermal (25–60°C), and hydrolytic (pH 1–13) conditions. Use LC-MS/MS to identify degradation products, such as de-esterified metabolites or hydroxylated derivatives. Accelerated stability testing (40°C/75% RH) over 6 months can predict shelf-life. For long-term storage (-20°C), monitor aggregate formation via dynamic light scattering (DLS). Statistical models (e.g., Arrhenius plots) are essential to extrapolate degradation kinetics .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacokinetic profiles of Flunixin(1-) across different species?

Interspecies variability arises from differences in metabolic enzymes (e.g., CYP450 isoforms) and renal clearance rates. Design cross-species studies with matched dosing regimens (mg/kg), and collect serial plasma samples over ≥5 half-lives. Use physiologically based pharmacokinetic (PBPK) modeling to account for allometric scaling and protein binding variations. Validate models with in vitro hepatocyte assays to quantify metabolic pathways (phase I/II). Statistical harmonization of data (e.g., mixed-effects modeling) can isolate species-specific covariates .

Q. What methodological strategies can optimize the synthesis of Flunixin(1-) to improve yield and purity while minimizing by-products?

Synthetic optimization requires a systematic approach:

  • Catalyst screening : Evaluate transition metal catalysts (e.g., Pd/C, PtO₂) for hydrogenation steps, monitoring reaction kinetics via in-situ FTIR.
  • Solvent selection : Use dielectric constant (ε) and Kamlet-Taft parameters to stabilize intermediates (e.g., DMF for polar aprotic environments).
  • Purification : Employ gradient chromatography with C18 columns, adjusting mobile phase pH (2.5–3.5) to enhance resolution.
  • Characterization : Validate purity via ¹H/¹³C NMR (≥95% integration uniformity) and elemental analysis (Δ ≤ 0.4%). Iterative Design of Experiments (DoE) is recommended to model variable interactions .

Q. What experimental approaches resolve contradictions in reported efficacy data for Flunixin(1-) in chronic inflammation models?

Contradictions often stem from model selection (e.g., adjuvant-induced arthritis vs. collagenase-induced osteoarthritis). Standardize endpoints (e.g., TNF-α ELISA, histopathological scoring) and control for genetic background (e.g., C57BL/6 vs. BALB/c mice). Use longitudinal micro-CT imaging to quantify bone erosion dynamically. Meta-analysis of existing data with PRISMA guidelines can identify confounding variables (e.g., dosing intervals, vehicle effects) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) improve translational predictions for Flunixin(1-) toxicity?

Combine physiologically based toxicokinetic (PBTK) models with high-throughput hepatocyte spheroid cultures. Measure time-dependent inhibition (TDI) of CYP450 enzymes using LC-MS/MS-based metabolite profiling. Apply Bayesian statistics to integrate in vitro IC₅₀ values and in vivo exposure data. Cross-validate with zebrafish embryo toxicity assays for rapid hepatotoxicity screening .

Q. What statistical methods are most robust for analyzing non-linear dose-response relationships of Flunixin(1-)?

Use maximum likelihood estimation (MLE) to fit sigmoidal Emax models. For heteroscedastic data, apply generalized additive models (GAMs) with penalized splines. Bootstrap resampling (≥1,000 iterations) can quantify uncertainty in EC₅₀ values. Compare Akaike Information Criterion (AIC) scores to select between nested models (e.g., Hill equation vs. logistic regression) .

Q. How can researchers design stability-indicating methods (SIMs) for Flunixin(1-) in complex formulations (e.g., nanoparticulate carriers)?

Employ forced degradation studies under oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. Use orthogonal techniques: HPLC-DAD for quantification and SEM/TEM for nanoparticle integrity. Assess encapsulation efficiency via ultracentrifugation followed by LC-MS/MS. Forced degradation data must demonstrate resolution between parent compound and excipient-derived peaks (resolution ≥2.0) .

Q. What meta-analytical frameworks are effective for reconciling contradictory data on Flunixin(1-)’s renal safety profile?

Conduct a systematic review using PRISMA guidelines, extracting data from preclinical and clinical studies. Stratify by species, dosage (mg/kg/day), and exposure duration. Apply random-effects models to pool odds ratios (ORs) for adverse events (e.g., tubular necrosis). Use Egger’s regression to assess publication bias. Sensitivity analyses should exclude outlier studies and adjust for covariates (e.g., comorbid conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.